2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Overview
Description
2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that combines several functional groups
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents due to their role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This makes it a potential candidate for anticancer therapy.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds interact with enzymes and proteins, leading to cell cycle arrest and apoptosis .
Cellular Effects
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,3-Benzodioxole-5-carbonyl intermediate: This can be achieved through the reaction of 1,3-benzodioxole with a suitable acylating agent under acidic conditions.
Piperidine ring formation: The intermediate is then reacted with piperidine in the presence of a base to form the piperidin-4-yl derivative.
Coupling with benzo[de]isoquinoline-1,3-dione: The final step involves coupling the piperidin-4-yl derivative with benzo[de]isoquinoline-1,3-dione under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole structures.
Piperidine derivatives: Compounds containing the piperidine ring.
Benzo[de]isoquinoline derivatives: Compounds with similar isoquinoline structures.
Uniqueness
What sets 2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione apart is its combination of these three distinct structural motifs, which may confer unique properties and applications not found in other similar compounds.
Properties
IUPAC Name |
2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-24(18-7-8-21-22(13-18)33-15-32-21)27-11-9-16(10-12-27)14-28-25(30)19-5-1-3-17-4-2-6-20(23(17)19)26(28)31/h1-8,13,16H,9-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIOPWJBOXZSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387496 | |
Record name | 2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-40-0 | |
Record name | 2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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